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For Researchers, Scientists, and Drug Development Professionals

Introduction
APL180, also known as L-4F, is a synthetic peptide that mimics the function of apolipoprotein

A-I (apoA-I), the primary protein component of high-density lipoprotein (HDL).[1][2] As an apoA-

I mimetic, APL180 has demonstrated potential therapeutic effects in cardiovascular diseases

by binding to lipids, reducing inflammation, and improving the function of HDL.[3][4] Preclinical

in vivo studies are essential to further elucidate the therapeutic potential and mechanism of

action of APL180. These application notes provide a comprehensive guide for the preparation

and use of APL180 in preclinical animal models of atherosclerosis.

Mechanism of Action
APL180 is an 18-amino acid peptide designed to form a class A amphipathic helix, similar to

the helices found in apoA-I.[5] This structure allows APL180 to bind to lipids and exert several

beneficial effects:

Lipid Binding and HDL Remodeling: APL180 can associate with HDL particles, promoting the

formation of pre-β HDL, which is crucial for initiating reverse cholesterol transport.[6]

Anti-inflammatory Properties: APL180 has been shown to reduce the levels of pro-

inflammatory cytokines such as IL-6 and TNF-α.[7]
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Improvement of HDL Function: By binding to oxidized lipids, APL180 can improve the anti-

inflammatory and antioxidant properties of HDL.[8]

Promotion of Reverse Cholesterol Transport: APL180 enhances the capacity of plasma to

support cholesterol efflux from macrophages, a key step in reverse cholesterol transport.[9]

Signaling Pathway
The therapeutic effects of APL180 in atherosclerosis are primarily mediated through its

interaction with lipid metabolism and inflammatory pathways. A simplified representation of its

mechanism is depicted below.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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